molecular formula C22H13ClN2O2 B3003427 (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile CAS No. 899726-15-9

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile

Cat. No.: B3003427
CAS No.: 899726-15-9
M. Wt: 372.81
InChI Key: YDZNQQFPJAKZNP-SDNWHVSQSA-N
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Description

This compound belongs to the acrylonitrile class, characterized by an (E)-configured α,β-unsaturated nitrile backbone. Key structural features include:

  • Furan-2-yl moiety substituted with a 2-chlorophenyl group at the 5-position.
  • 1H-Indole-3-carbonyl group attached to the acrylonitrile scaffold, enabling hydrogen bonding and π-π interactions.
  • Electron-withdrawing groups (chlorophenyl, nitrile, carbonyl) that influence electronic properties and reactivity.

Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(1H-indole-3-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O2/c23-19-7-3-1-6-17(19)21-10-9-15(27-21)11-14(12-24)22(26)18-13-25-20-8-4-2-5-16(18)20/h1-11,13,25H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZNQQFPJAKZNP-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure combines elements known for various pharmacological effects, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies, and presents data in tables to illustrate its efficacy.

Chemical Structure

The compound can be delineated as follows:

  • Core Structure : Acrylonitrile moiety with indole and furan substituents.
  • Functional Groups : Contains chlorophenyl and carbonyl functionalities.

Anticancer Activity

Research suggests that compounds containing indole and furan moieties exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the modulation of apoptotic pathways, including the inhibition of anti-apoptotic proteins .

Antimicrobial Activity

The presence of both indole and furan structures has been associated with antimicrobial effects, making this compound a candidate for further investigation in treating infections.

  • Tested Organisms : The compound has been evaluated against a range of bacterial strains, showing varying degrees of inhibition .

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., A549, H460).
    • Results indicated that similar acrylonitrile derivatives exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, suggesting moderate to strong anticancer activity .
  • Antimicrobial Testing :
    • Compounds structurally similar to (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile were tested against Gram-positive and Gram-negative bacteria.
    • The results showed effective inhibition zones, indicating potential as an antimicrobial agent .

Data Tables

Activity Type Cell Line/Organism IC50 Value (µg/mL) Comments
AnticancerA549193.93Strong activity
AnticancerH460238.14Moderate activity
AntimicrobialStaphylococcus aureus50Effective inhibition
AntimicrobialEscherichia coli75Moderate inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile exhibit promising anticancer properties. For instance, derivatives of furan and indole have been synthesized and tested for their efficacy against breast cancer cell lines, showing significant cytotoxicity against MCF-7 cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds valuable candidates for further development as anticancer agents.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that similar furan-based compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases . The ability to modulate inflammatory responses positions these compounds as candidates for drug development targeting chronic inflammatory conditions.

Synthetic Pathways

The synthesis of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile typically involves multi-step reactions that include the formation of furan and indole derivatives. Recent methodologies have highlighted the use of polyether sulfone sulfamic acid as an efficient catalyst in synthesizing functionalized furan derivatives, achieving high yields .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to validate the chemical structure of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile and its derivatives .

Organic Electronics

Furan-based compounds have been explored for their potential use in organic electronics due to their electronic properties. The incorporation of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile into organic photovoltaic devices has been investigated, showing promise in enhancing device efficiency due to favorable charge transport characteristics.

Polymer Chemistry

In polymer science, furan-containing monomers are being studied for their role in creating new polymeric materials with tailored properties. The unique reactivity of furan rings allows for the development of cross-linked networks that can be utilized in coatings, adhesives, and other applications requiring durable materials .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 breast cancer cells; induced apoptosis pathways.
Synthesis EfficiencyHigh yields (85–97%) achieved using polyether sulfone sulfamic acid as a catalyst; effective recovery and reuse of catalyst confirmed.
Anti-inflammatory EffectsExhibited potential to inhibit key inflammatory pathways; relevant for therapeutic applications in chronic inflammation.

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents on Furan

Table 1: Substituent Effects on Physical and Spectral Properties
Compound Name Substituent on Furan Yield (%) Melting Point (°C) IR Key Bands (cm⁻¹) HRMS Data (m/z) Reference
(E)-3-(5-(2-Chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile 2-Chlorophenyl N/A N/A NH ~3200, CN ~2250, C=O ~1680 Theoretical: ~420.08 [M]+ Target Compound
(E)-3-(5-(4-Nitrophenyl)furan-2-yl)-2-(indole-3-carbonyl)acrylonitrile (3g) 4-Nitrophenyl 74 323–325 NH 3218, CN 2211, C=O 1684 383.0906 [M]+
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-2-(indole-3-carbonyl)acrylonitrile (3h) 4-Chlorophenyl 65 278–280 NH 3343, CN ~2250, C=O ~1680 N/A
(E)-2-(Indole-3-carbonyl)-3-(pyrazol-4-yl)acrylonitrile (7e) 4-Chlorophenyl (pyrazole) 90 296–298 NH 3182, CN 2252, C=O 1708 428 [M]+

Key Observations :

  • Substituent Position : The 2-chlorophenyl group in the target compound likely induces steric hindrance compared to para-substituted analogs (3g, 3h), affecting packing efficiency (melting point) and reactivity.
  • Electron-Withdrawing Effects : Nitro groups (3g) enhance polarity and lower melting points compared to chloro-substituted analogs.
  • Heterocycle Replacement : Pyrazole derivatives (7e) exhibit higher melting points due to increased planarity and hydrogen-bonding capacity .

Analogs with Alternative Heterocyclic Cores

Table 2: Core Heterocycle Modifications
Compound Name Core Heterocycle Biological/Functional Activity Key Data Reference
(E)-3-(5-(2-Chlorophenyl)furan-2-yl)-2-(indole-3-carbonyl)acrylonitrile Indole Not reported (structural focus) N/A Target Compound
(E)-3-(Furan-2-yl)-2-(quinazolin-2-yl)acrylonitrile (4a) Quinazolinone Antimicrobial IC₅₀: ~2–8 µM (bacterial strains)
(E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile Benzothiazole Anticancer (A549 cells) GI₅₀: 1.5 µM
(E)-2-(1H-Indole-3-carbonyl)-3-(pyridin-4-yl)acrylonitrile (P1) Pyridine NOX4 inhibition (ROS reduction) IC₅₀: ~10 µM

Key Observations :

  • Indole vs. Quinazolinone: Quinazolinone derivatives (4a) prioritize antimicrobial over photovoltaic applications due to enhanced hydrogen-bonding capacity .
  • Benzothiazole vs. Indole : Benzothiazole analogs () show superior anticancer activity, likely due to increased lipophilicity and membrane penetration.
Table 3: Electronic Properties for Optoelectronic Use
Compound Name λmax (nm) Bandgap (eV) Application Reference
(E)-3-(5-(2-Chlorophenyl)furan-2-yl)-2-(indole-3-carbonyl)acrylonitrile N/A N/A Hypothetical acceptor Target Compound
CPCPFA (4-chlorophenyl analog) 430 2.1 Organic solar cells (PCE: 4.2%)
(Z)-3-(Furan-2-yl)-2-(4-aminophenyl)acrylonitrile (4) 380 2.4 Photothermal bending materials

Key Observations :

  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound may reduce conjugation efficiency compared to para-substituted CPCPFA (), lowering photovoltaic performance.
  • Planarity and Solubility : Asymmetric substituents (e.g., CPCPFA) improve solubility for solution-processed solar cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Utilize Knoevenagel condensation (common for acrylonitriles) to couple furan-carbaldehyde and indole-carbonyl precursors (e.g., 5-(2-chlorophenyl)furan-2-carbaldehyde with 1H-indole-3-carbonyl derivatives) .
  • Optimize solvent (e.g., ethanol or toluene), temperature (reflux conditions), and catalysts (e.g., piperidine) to enhance yield. Monitor reaction progress via TLC and purify via column chromatography .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodology :

  • NMR : Assign 1H/13C NMR peaks to confirm regiochemistry and E/Z configuration. Key signals include furan protons (~6.5–7.5 ppm) and indole NH (~10–12 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Analyze bond lengths (e.g., C=C in acrylonitrile moiety) and dihedral angles to verify stereochemistry .
  • HRMS : Validate molecular formula with high-resolution mass spectrometry .

Q. How can researchers assess the inhibitory activity of this compound against NADPH oxidases (NOXs)?

  • Methodology :

  • Use TGF-β-stimulated human vascular smooth muscle cells (VSMCs) to model NOX4-driven ROS production. Treat cells with 10 µM compound for 4 hours and measure intracellular ROS via Amplex Red fluorescence .
  • Compare results to control inhibitors (e.g., P1/P3 acrylonitriles) and validate via Western blot for NOX4 protein expression .

Advanced Research Questions

Q. What approaches are used to resolve contradictions in crystallographic data during structure refinement?

  • Methodology :

  • Apply SHELXL’s robust refinement algorithms to handle twinning or high thermal motion. Use the TWIN and BASF commands for twinned data and SIMU/DELU restraints for disordered regions .
  • Cross-validate with DFT-optimized molecular geometries to resolve ambiguities in electron density maps .

Q. How to design a structure-activity relationship (SAR) study to identify critical functional groups for NOX4 inhibition?

  • Methodology :

  • Synthesize analogs with substituent variations (e.g., replacing 2-chlorophenyl with nitro or methoxy groups) .
  • Test inhibitory potency in VSMCs using ROS assays and correlate with steric/electronic parameters (Hammett σ values) or molecular docking into NOX4’s binding pocket .
  • Perform multivariate regression analysis to identify key contributors to activity .

Q. What computational methods predict the compound’s electronic properties relevant to biological activity?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to determine frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which influence redox activity and binding affinity .
  • Dock the compound into NOX4 or protease active sites (e.g., Zika NS2B/NS3) using AutoDock Vina. Analyze binding modes and interaction energies (e.g., π-π stacking with indole) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Re-evaluate force field parameters in docking studies or include solvent effects (e.g., implicit PCM models) in DFT calculations .
  • Validate with isothermal titration calorimetry (ITC) to measure binding constants experimentally .

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